Phaeosphaeride B
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H23NO5 |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
(2S,3R,4R)-3,4-dihydroxy-6-methoxy-3-methyl-7-methylidene-2-pentyl-2,4-dihydropyrano[2,3-c]pyrrol-5-one |
InChI |
InChI=1S/C15H23NO5/c1-5-6-7-8-10-15(3,19)13(17)11-12(21-10)9(2)16(20-4)14(11)18/h10,13,17,19H,2,5-8H2,1,3-4H3/t10-,13+,15-/m0/s1 |
InChI Key |
PQXBZFLVJGBOAD-ZBINZKHDSA-N |
Isomeric SMILES |
CCCCC[C@H]1[C@]([C@@H](C2=C(O1)C(=C)N(C2=O)OC)O)(C)O |
Canonical SMILES |
CCCCCC1C(C(C2=C(O1)C(=C)N(C2=O)OC)O)(C)O |
Synonyms |
phaeosphaeride B |
Origin of Product |
United States |
Discovery and Methodologies for Isolation of Phaeosphaeride B
Fungal Origin and Cultivation Considerations for Phaeosphaeride Producers
Phaeosphaeride B was first isolated from an endophytic fungus, Phaeosphaeria avenaria. nih.gov Endophytes are organisms, often fungi or bacteria, that live within a plant for at least part of their life cycle without causing apparent disease. The genus Phaeosphaeria is a member of the Phaeosphaeriaceae family and is known for producing a diverse array of chemical structures, including polyketides, peptides, and terpenes. nih.govnih.gov
The production of phaeosphaerides and other secondary metabolites by Phaeosphaeria species is influenced by cultivation conditions. These micro-filamentous fungi are often plant pathogens, affecting crops like wheat and maize. nih.gov However, for the purpose of metabolite production, they are typically grown in controlled laboratory settings using solid substrate or liquid fermentation methods.
Key cultivation considerations for maximizing the yield of secondary metabolites like this compound include the composition of the growth medium, pH, temperature, and aeration. The choice of carbon and nitrogen sources in the culture medium is particularly critical, as these are the basic building blocks for the biosynthesis of complex molecules. nih.gov Researchers often screen various media and growth conditions to find the optimal environment for the production of the desired compounds.
Table 1: Fungal Sources of Phaeosphaerides and Related Compounds
| Compound | Fungal Source | Reference |
|---|---|---|
| Phaeosphaeride A | Phaeosphaeria avenaria | nih.gov |
| This compound | Phaeosphaeria avenaria | nih.gov |
Advanced Extraction and Chromatographic Purification Strategies for Phaeosphaerides
The isolation of this compound from fungal cultures involves a multi-step process that begins with extraction, followed by chromatographic purification.
Extraction: The first step is to separate the fungal biomass from the liquid culture medium. The desired compounds may be present in either the fungal cells (intracellular) or the culture broth (extracellular). Typically, an organic solvent is used to extract the metabolites. mdpi.comresearchgate.net Common solvents for this purpose include ethyl acetate, methanol, or a mixture of dichloromethane and methanol. The choice of solvent is based on the polarity of the target compounds. The crude extract obtained after solvent evaporation contains a complex mixture of various metabolites. researchgate.net
Chromatographic Purification: To isolate this compound from the crude extract, a series of chromatographic techniques are employed. uni-freiburg.de This process separates compounds based on their physical and chemical properties, such as size, polarity, and charge.
A typical purification strategy might involve:
Column Chromatography: The crude extract is first passed through a column packed with a stationary phase like silica gel or a reversed-phase material (e.g., C18). A solvent or a gradient of solvents is used to elute the compounds, providing an initial separation into fractions. uni-freiburg.de
High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using HPLC. This technique offers higher resolution and is often the final step in obtaining a pure compound. Different types of HPLC columns and solvent systems can be used to achieve the desired purity. mdpi.com
The entire purification process is monitored using techniques like Thin-Layer Chromatography (TLC) or analytical HPLC to track the presence of this compound in the fractions.
Structural Elucidation Techniques and Historical Revisions for Phaeosphaerides
Once a pure compound is isolated, its chemical structure must be determined. This process, known as structural elucidation, relies on a combination of spectroscopic techniques. taylorandfrancis.com
For phaeosphaerides, the key analytical methods include:
Mass Spectrometry (MS): This technique provides information about the molecular weight and elemental composition of the compound.
Initially, the structures of Phaeosphaeride A and its diastereomer, this compound, were proposed based on spectroscopic data. researchgate.net However, the absolute configuration of such complex molecules can be challenging to determine solely by spectroscopy.
A significant development in the understanding of the phaeosphaeride structure came from total synthesis. The first total synthesis of the originally proposed structure of Phaeosphaeride A revealed that its spectroscopic data did not match that of the natural product. nih.gov This discrepancy led to a revision of the configurational assignment for Phaeosphaeride A. researchgate.netnih.gov Since this compound is a diastereomer of Phaeosphaeride A, this revision was critical for accurately defining the structure of both compounds. researchgate.net This highlights the vital role of chemical synthesis in verifying and, when necessary, correcting the structures of newly discovered natural products.
Biosynthetic Pathways and Precursors of Phaeosphaeride B
Proposed Biosynthetic Conversion of Phaeosphaeride A to Phaeosphaeride B
Research strongly suggests that this compound is biosynthetically derived from Phaeosphaeride A through an acid-mediated conversion. semanticscholar.orgmdpi.com This hypothesis posits that the two compounds are interconverted under acidic conditions within the producing organism. semanticscholar.org This proposed pathway has been substantiated through a biomimetic laboratory synthesis, which successfully transformed Phaeosphaeride A into this compound, thereby confirming the absolute configuration of natural (–)-phaeosphaeride B. mdpi.comull.esx-mol.com
The conversion is initiated by the treatment of (–)-phaeosphaeride A with a protic acid, such as trifluoroacetic acid (TFA). semanticscholar.orgmdpi.com This process facilitates a dehydrative stereoinversion at the C-6 stereocenter, a key structural difference between the two isomers. mdpi.comull.es The successful chemical replication of this transformation provides strong evidence for a similar natural biosynthetic pathway. researchgate.netresearchgate.net
Table 1: Key Steps in the Biomimetic Conversion of Phaeosphaeride A to this compound
| Step | Reactant(s) | Reagent | Key Intermediate | Product | Mechanism |
|---|---|---|---|---|---|
| 1 | (−)-Phaeosphaeride A | Trifluoroacetic acid (TFA) | Oxonium cation intermediate A | Trifluoroacetate (B77799) 27 | Dehydrative formation of oxonium cation followed by nucleophilic attack with stereochemical inversion at C-6. semanticscholar.orgmdpi.com |
| 2 | Trifluoroacetate 27 | Aqueous Sodium Bicarbonate (NaHCO₃) | N/A | (−)-Phaeosphaeride B | Hydrolysis of the labile trifluoroacetate. mdpi.com |
Enzymatic Transformations and Hypothetical Intermediates in Phaeosphaeride Biosynthesis
While specific enzymes governing the conversion of Phaeosphaeride A to B have not yet been isolated or characterized, the biomimetic synthesis allows for the postulation of a hypothetical enzymatic process. It is presumed that one or more enzymes, likely hydrolases or transferases functioning under acidic conditions within a cellular microenvironment, catalyze this transformation in the fungus. mdpi.com
The critical hypothetical intermediate in this pathway is an oxonium cation . semanticscholar.orgmdpi.com The proposed sequence is as follows:
Enzymatic Protonation: An enzyme likely protonates the C-6 hydroxyl group of Phaeosphaeride A, turning it into a good leaving group (water).
Formation of the Oxonium Cation: The departure of a water molecule leads to the formation of a planar oxonium cation intermediate. mdpi.com This step is crucial as it temporarily removes the chirality at the C-6 position.
Stereoselective Nucleophilic Attack: A water molecule (or an enzyme-bound nucleophile) then attacks the cation. In the biosynthesis of this compound, this attack occurs from the face opposite to that in the final step of Phaeosphaeride A's own biosynthesis, resulting in the inversion of stereochemistry at C-6.
The laboratory synthesis demonstrated this principle by using TFA to generate the oxonium cation, which was then attacked by the trifluoroacetate anion to give an intermediate trifluoroacetate (compound 27). mdpi.com This labile intermediate was subsequently hydrolyzed to yield (–)-phaeosphaeride B. mdpi.com This synthetic achievement serves as a model for the proposed, yet unconfirmed, enzymatic steps. researchgate.net
Genetic Basis and Molecular Biology of Phaeosphaeride Biosynthesis
The genetic and molecular biology underpinnings of this compound biosynthesis are not yet fully elucidated in available research. Natural products from fungi are typically synthesized via biosynthetic gene clusters (BGCs), which encode all the necessary enzymes, transporters, and regulatory proteins for the production of a specific metabolite. researchgate.net
While Phaeosphaeride A and B were isolated from the endophytic fungus Phaeosphaeria avenaria (strain FA39), the specific BGC responsible for their production has not been reported. nih.govnih.gov The identification and characterization of this gene cluster would be a critical step toward understanding the complete biosynthetic pathway. Such research would involve genome sequencing of the producing organism and bioinformatic analysis to locate putative BGCs. researchgate.net Subsequent genetic manipulation, such as gene knockout experiments, could then definitively link a specific gene cluster to phaeosphaeride production and clarify the roles of individual enzymes, including the one responsible for the conversion of Phaeosphaeride A to this compound. researchgate.net
Chemical Synthesis of Phaeosphaeride B and Analogues
Total Synthesis Approaches to Phaeosphaeride B
The first total synthesis of (±)-Phaeosphaeride B (1b) was reported by Sarli's group in 2014. mdpi.comresearchgate.net Their synthetic strategy, initially developed for Phaeosphaeride A, was adapted for the preparation of (±)-1b. A crucial aspect of this synthesis involved the introduction of the C-7 and C-8 stereocenters. This was achieved through the conversion of an (E)-allylic alcohol to an epoxide, followed by a regioselective Ti(O-iPr)4-mediated epoxide ring-opening reaction with allyl alcohol. mdpi.comsemanticscholar.org The key C-6 stereocenter was established via an anti-selective nucleophilic addition of a vinyllithium (B1195746) species to aldehyde 22, proceeding through a polar Felkin–Ahn transition state. mdpi.comsemanticscholar.orgresearchgate.net Following these stereocontrol steps, the lactam and dihydropyran rings, along with the exo-methylene group, were assembled to complete the total synthesis of (±)-Phaeosphaeride B. mdpi.com
Sarli and co-workers also developed an improved synthetic pathway for (±)-1b. This refined approach utilized bis-TMS ether aldehyde 25, which was derived from diol (±)-12 via cyclic sulfate (B86663) 24. This intermediate was then reacted with α-lithio tetronate, yielding products 26a and 26b, which could be converted to (±)-Phaeosphaeride B through their established route. mdpi.com
Beyond direct total synthesis, a notable biomimetic transformation from (−)-Phaeosphaeride A to (−)-Phaeosphaeride B has been achieved by Kobayashi and Kogen. mdpi.comjst.go.jpull.es This conversion involved a trifluoroacetic acid (TFA)-mediated dehydrative stereoinversion at the C-6 stereocenter of Phaeosphaeride A, followed by hydrolysis. mdpi.com This biomimetic approach not only provided a synthetic route to this compound but also confirmed the absolute configuration of the natural product. mdpi.comull.es
Synthetic Strategies for Phaeosphaeride Analogues and Derivatives
The exploration of Phaeosphaeride analogues and derivatives is driven by the desire to understand structure-activity relationships and potentially develop compounds with enhanced biological properties. Researchers have reported the synthesis of structurally modified Phaeosphaeride analogues incorporating tetrahydro- and hexahydro-2H-furo[3,2-b]pyran-2-one and hexahydropyrano[3,2-b]pyrrol-2(1H)-one moieties. mdpi.comresearchgate.netnih.gov
A versatile chiral intermediate, aldehyde 21, plays a significant role in accessing various Phaeosphaeride analogues. The synthesis of aldehyde 21 typically involves the addition of a vinyl lithium reagent to an acetonide-protected aldehyde, followed by the deprotection of the acetonide group. mdpi.com Subsequent key synthetic steps for these analogues often include vinylogous aldol (B89426) reactions, deprotection of acetonide protecting groups, and intramolecular oxy-Michael reactions, which are crucial for the formation of the 3,4-dihydro-2H-pyran ring system. mdpi.com
Intramolecular oxy-Michael additions have been investigated under various reagent and condition combinations to achieve the desired cyclization. For instance, the cyclization of tetronate 13 has been explored, with different bases and conditions yielding varying product ratios and yields. The use of DBU in DMF at 60 °C for 72 hours yielded a mixture of two cyclization product isomers, 10a and 10b, in a 4:1 ratio and 69% yield. mdpi.com
Another area of derivative synthesis involves modifications at specific positions, such as the C6 atom of Phaeosphaeride A. 6-O-Acylated Phaeosphaeride A and this compound derivatives have been synthesized. Notably, reactions of these acylated compounds with secondary cyclic amines have shown stereospecific replacement of the acyloxy group by a pharmacophoric amino moiety. mathnet.ru For example, a chloroacetyl derivative of Phaeosphaeride A exhibited more potent cytotoxicity against A549 cancer cells compared to the natural Phaeosphaeride A. mdpi.commathnet.ru
The following table summarizes some reported cyclization yields for Phaeosphaeride analogues:
| Intermediate | Base/Conditions | Products (Ratio) | Yield (%) | Reference |
| Tetronate 13 | TBAF (1.6M) in THF, 60 °C | Isomer 24 | 20 | mdpi.com |
| Tetronate 13 | DBU in DMF, 60 °C, 72 h | 10a:10b (4:1) | 69 | mdpi.com |
| Tetronate 13 | DBU in DMF, 60 °C, 24 h | 10a:10b (mixture) | 74 | mdpi.com |
| Aldehyde 21 + 4-methoxy-3-pyrrolin-2-one (B1330445) 19 | KOH (4M) in THF, RT, overnight | Not specified | Not specified | mdpi.com |
| Syn-30 | TFA | 17 | 50 | mdpi.com |
| 16 | DBU in toluene, 60 °C | 33a:33b (10:1) | 62 | mdpi.com |
Key Synthetic Methodologies in Phaeosphaeride Construction (e.g., Vinyl Anion Aldol Reactions, Cascade Reactions)
The construction of the complex bicyclic core of this compound and its analogues relies on several powerful synthetic methodologies.
Vinyl Anion Aldol Reactions: This reaction is a cornerstone in the synthesis of Phaeosphaerides, particularly for forming the dihydropyran ring. rsc.orgnih.govrsc.orgnih.gov In the total synthesis of Phaeosphaerides A and B, a diastereoselective vinyl anion aldol reaction of aldehyde 6 to form intermediate 7 was identified as a key step for assembling the dihydropyran core. nih.gov Similarly, the first total synthesis of the proposed structure of Phaeosphaeride A involved the formation of a six-membered ring via an intramolecular vinyl-anion aldol reaction. rsc.orgrsc.orgnih.gov The use of specific bases influences the yield and stereoselectivity of these reactions. For instance, in the vinyl anion aldol reaction of (E)-16, different lithium, sodium, and potassium hexamethyldisilazide (HMDS) bases yielded varying amounts of products 17a and 17b. rsc.org
The following table illustrates the impact of different bases on the vinyl anion aldol reaction of (E)-16:
| Base | Product 17a Yield (%) | Product 17b Yield (%) | Reference |
| LiHMDS | 10 | 26 | rsc.org |
| NaHMDS | 43 | 21 | rsc.org |
| KHMDS | Low | Low | rsc.org |
Furthermore, the anti-selective nucleophilic addition of a vinyllithium species to an aldehyde, such as aldehyde 22, is critical for establishing the C-6 stereocenter in Sarli's synthesis of this compound, proceeding through a Felkin–Ahn transition state. mdpi.comsemanticscholar.orgresearchgate.net A Knochel-Hauser base (TMPMgCl·LiCl)-mediated intramolecular vinyl anion aldol reaction has also been featured in the synthesis of paraphaeosphaeride C, a related natural product. researchgate.net
Cascade Reactions: While not always explicitly termed "cascade reactions" in every synthetic report for this compound, the concept of sequential reactions occurring in situ is evident in several key transformations. A prime example is the biomimetic acid-mediated transformation of Phaeosphaeride A to this compound. This process involves a dehydrative stereoinversion at C-6, followed by hydrolysis, effectively a two-step sequence occurring without isolation of intermediates. mdpi.comjst.go.jpull.es This highlights the utility of cascade strategies in streamlining complex syntheses. Additionally, intramolecular oxy-Michael reactions, crucial for forming the dihydropyran ring in Phaeosphaeride analogues, can be considered part of a cascade sequence, where an initial addition sets up the subsequent cyclization. mdpi.com Cascade catalysis, in general, is a recognized strategy in organic synthesis for performing multistep reactions in a single pot, contributing to efficiency and reduced waste. uni-bayreuth.de
Mechanistic Investigations of Phaeosphaeride B Biological Activities
Cellular and Molecular Targets of Phaeosphaeride A (Comparative Context for Phaeosphaeride B)
Phaeosphaeride A (PPA) has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.govreadthedocs.iolibretexts.orgwikipedia.org STAT3 is a crucial protein in cellular processes, including proliferation, differentiation, and survival, and its aberrant activation is frequently observed in various tumor cells, contributing to apoptosis resistance and tumor growth. readthedocs.iolibretexts.org
PPA demonstrates its inhibitory effect on STAT3 by disrupting STAT3-DNA binding, with an IC50 value of 0.61 mM. readthedocs.iolibretexts.org Furthermore, PPA has shown promising cell growth inhibition in STAT3-dependent U266 multiple myeloma cells, exhibiting an IC50 of 6.7 μM. readthedocs.iolibretexts.org The compound exhibits selectivity for STAT3, showing only slight activity against STAT1 and no activity against STAT5. libretexts.org
Beyond its direct impact on STAT3, studies suggest that PPA may possess other cellular targets, indicated by its potent activity in U266 cells and its efficacy against STAT3-independent K562 cell lines. libretexts.org The broader mechanistic investigations suggest that phaeosphaerides exert their effects through mixed mechanisms of action. These include the inhibition of IL-6-activated STAT3 signaling, the induction of oxidative stress, and the modulation of key signaling pathways such as JNK, ERK1/2, and p38. nih.gov Derivatives of PPA have also been observed to modulate JNK, ERK1/2, and p38 signaling pathways, with oxidative stress proposed as a primary mechanism for their toxic action.
Differential Biological Activity Profiles of this compound (e.g., absence of STAT3 inhibitory activity)
A significant differentiating factor for this compound is its reported absence of STAT3 inhibitory activity. readthedocs.iolibretexts.org Despite sharing the same molecular formula (C15H23NO5) with Phaeosphaeride A, this compound is a C-8 stereoisomer of PPA. readthedocs.iolibretexts.org This difference in stereochemical configuration at the C-8 position is considered responsible for the lack of STAT3 activity in this compound. libretexts.org This highlights the critical role of specific stereochemical arrangements in determining the biological efficacy of these compounds.
In Vitro Assessments of Phaeosphaeride Derivatives for Biological Responses
Antiproliferative Activity on Cell Lines
Phaeosphaeride A and its synthetic analogues have been extensively investigated for their potential as anticancer agents. nih.govwikipedia.org Natural PPA effectively inhibits the proliferation of HeLa cells with an IC50 of 8.8 μM. nih.gov
However, the majority of synthetic phaeosphaeride analogues have shown limited bioactivity against cancer cell lines such as HeLa and MOLT-4, with the most potent compounds exhibiting EC50 values in the 40 μM range for HeLa cells. nih.govwikipedia.org Structure-activity relationship (SAR) studies indicate that modifications to the phaeosphaeride bicyclic system generally did not enhance anticancer potency, emphasizing the importance of the α,β-unsaturated carbonyl functionality for activity. nih.govwikipedia.org The presence of hydroxy groups and alkyl moieties in cyclic or non-cyclic phaeosphaeride analogues has been shown to contribute to their activity. nih.govwikipedia.org
Despite these challenges, certain PPA derivatives have demonstrated superior efficacy compared to PPA itself against a broad spectrum of tumor cell lines, including PC3, K562, HCT-116, THP-1, MCF-7, A549, NCI-H929, Jurkat, and RPMI8226. Notably, some derivatives have shown the ability to overcome drug resistance in tumor cells associated with the overexpression of P-glycoprotein. For instance, a chloroacetyl derivative (compound 29 or 6) exhibited more potent cytotoxicity against A549 cancer cells with an EC50 of 33 ± 7 μM, in contrast to natural PPA's EC50 of 46 ± 5 μM. readthedocs.io Another PPA derivative, compound 6, displayed high potency against several cancer cell lines, with IC50 values ranging from 0.2 to 0.63 μM, indicating significantly stronger activity than PPA. The presence of an exocyclic C=C bond and an N-OMe group in PPA derivatives is suggested to be a contributing factor to their antitumor activity.
The following table summarizes the antiproliferative activity of Phaeosphaeride A and selected derivatives on various cell lines:
| Compound | Cell Line | IC50/EC50 (µM) | Reference |
| Phaeosphaeride A (PPA) | HeLa | 8.8 (IC50) | nih.gov |
| Phaeosphaeride A (PPA) | U266 multiple myeloma | 6.7 (IC50) | readthedocs.iolibretexts.org |
| Phaeosphaeride A (PPA) | A549 | 46 ± 5 (EC50) | readthedocs.io |
| Synthetic Phaeosphaeride Analogues | HeLa | ~40 (EC50) | nih.gov |
| Chloroacetyl derivative (29/6) | A549 | 33 ± 7 (EC50) | readthedocs.io |
| Compound 6 (PPA derivative) | HCT-116 | 0.47 (IC50) | |
| Compound 6 (PPA derivative) | PC-3 | 0.2 (IC50) | |
| Compound 6 (PPA derivative) | K562 | 0.54 (IC50) | |
| Compound 6 (PPA derivative) | NCI-H929 | 0.23 (IC50) | |
| Compound 6 (PPA derivative) | Jurkat | 0.55 (IC50) | |
| Compound 6 (PPA derivative) | RPMI8226 | 0.63 (IC50) |
Herbicidal Potential
Phaeosphaeride A has also been recognized as a fungal phytotoxic product with promising herbicidal activity. wikipedia.org It has been observed to cause severe necrotic lesions on a variety of tested plants. Specifically, the concentration of PPA required to induce considerable leaf necrotic lesions (defined as necrosis ≥ 2 mm in diameter) was found to be 67 μM for Cirsium arvense and 84 μM for Elytrigia repens.
While its phytotoxic activity is considered weak when compared to certain other potent phytotoxins like herbarumin I and stagonolide (B1260407) A, it is comparable to that of spirostaphylotrichin A. The efficacy of PPA as a herbicide can be significantly enhanced through the use of adjuvants, such as Hasten. It is important to note that Phaeosphaeride A (also identified as phyllostictine B in some contexts) has shown no antimicrobial or antifungal activity against Geotrichum candidum, Lactobacillus sp., and E. coli. Its toxicity to Paramecia caudatum was weak, and it exhibited negligible activity on brine shrimp larvae.
The following table presents the phytotoxic activity of Phaeosphaeride A on various plant species:
| Compound | Plant Species | Effect | Concentration for Necrotic Lesions (µM) | Reference |
| Phaeosphaeride A | Cirsium arvense | Severe necrotic lesions | 67 | |
| Phaeosphaeride A | Elytrigia repens | Severe necrotic lesions | 84 | |
| Phaeosphaeride A | Various tested plants | Severe necrotic lesions | Not specified, generally effective |
Ecological and Biotechnological Contexts of Phaeosphaeride B
Role of Endophytic Fungi in Producing Phaeosphaeride B
This compound is a secondary metabolite produced by the endophytic fungus Phaeosphaeria avenaria, specifically the strain designated as FA39. nih.govnih.gov Endophytic fungi reside within the tissues of living plants without causing any apparent disease to the host. This symbiotic relationship is often complex and can be beneficial to both the fungus and the plant.
Phaeosphaeria avenaria is a member of the Dothideomycetes class of fungi and is known to inhabit various plant species. nih.gov The production of a diverse array of secondary metabolites is a characteristic feature of many endophytic fungi, and these compounds are thought to play a role in the fungus's survival and its interactions with the host plant and other microorganisms. nih.gov
This compound was first isolated and identified in 2006 alongside its diastereomer, Phaeosphaeride A, from cultures of Phaeosphaeria avenaria FA39. nih.gov The discovery of these compounds highlights the potential of endophytic fungi as a source of novel natural products with unique chemical scaffolds.
| Attribute | Description |
| Producing Organism | Phaeosphaeria avenaria (strain FA39) |
| Organism Type | Endophytic Fungus |
| Compound Class | Nitrogen-containing bicyclic compound |
| Year of Discovery | 2006 |
Speculated Ecological Functions of this compound in Microbial Interactions
The precise ecological role of this compound in its natural environment has not been definitively established through direct experimental evidence. However, based on the general functions of secondary metabolites produced by endophytic fungi, several speculative roles can be considered.
Secondary metabolites in endophytic fungi are often involved in mediating interactions with other microorganisms, including bacteria and other fungi, as well as with the host plant. These interactions can be competitive, such as inhibiting the growth of pathogenic organisms, or they can be more complex, involving signaling and communication.
Interestingly, while Phaeosphaeride A has been shown to be an inhibitor of the STAT3 signaling pathway, this compound was found to be inactive in the same assay. nih.govnih.gov This difference in biological activity between two closely related diastereomers suggests a high degree of stereospecificity in their molecular targets.
The lack of potent bioactivity of this compound in the tested human cell-based assays does not preclude it from having a significant ecological function. It is possible that this compound:
Acts as a signaling molecule in the interaction between Phaeosphaeria avenaria and its host plant.
Possesses antimicrobial or antifungal activity against specific microbial competitors in its natural niche, which have not yet been tested.
Serves as a precursor or a detoxification product of the more active Phaeosphaeride A.
Plays a role in protecting the fungus from environmental stressors.
Further research is needed to elucidate the specific ecological functions of this compound within its natural habitat.
Biotechnological Potential for this compound Production and Pathway Engineering
The production of this compound through fermentation of Phaeosphaeria avenaria FA39 presents opportunities for biotechnological applications, although significant optimization would be required for large-scale production.
The initial isolation of this compound was achieved through the cultivation of the fungus in a liquid medium, followed by extraction and chromatographic purification. nih.gov While specific details of the fermentation parameters from the original discovery are not extensively published, typical fungal fermentations for secondary metabolite production involve careful control of nutritional and physical parameters to maximize yield.
| Parameter | Typical Range for Fungal Fermentation |
| Carbon Source | Glucose, Sucrose, Malt Extract |
| Nitrogen Source | Yeast Extract, Peptone, Ammonium Salts |
| Temperature | 20-30°C |
| pH | 4.0-7.0 |
| Aeration | Shaken flask or stirred-tank bioreactor |
| Incubation Time | Several days to weeks |
Pathway engineering offers a promising avenue for enhancing the production of this compound or for generating novel analogs with potentially improved biological activities. However, a prerequisite for targeted metabolic engineering is a thorough understanding of the biosynthetic pathway of the compound.
As of now, the specific biosynthetic gene cluster responsible for the production of phaeosphaerides in Phaeosphaeria avenaria has not been identified. nih.gov Fungal secondary metabolites, particularly those with complex structures like this compound, are often synthesized by large, multifunctional enzymes such as polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs). nih.gov Genome mining approaches could be employed to identify putative PKS and NRPS gene clusters within the genome of Phaeosphaeria avenaria. nih.gov
Once the biosynthetic gene cluster is identified, various metabolic engineering strategies could be applied, including:
Overexpression of pathway-specific transcription factors: This can upregulate the entire biosynthetic pathway, leading to increased product yield.
Heterologous expression: The entire biosynthetic gene cluster could be transferred to a more genetically tractable and faster-growing host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae, for more efficient production.
While the biotechnological production and pathway engineering of this compound are still in their nascent stages, the unique chemical structure of this compound makes it an interesting target for future research and development.
Advanced Research Methodologies for Phaeosphaeride B Analysis
Sophisticated Spectroscopic and Spectrometric Techniques for Phaeosphaeride Characterization
The definitive structural elucidation of Phaeosphaeride B, first achieved through total synthesis, relies on a suite of high-end spectroscopic and spectrometric methods. mdpi.comresearchgate.net These techniques provide a detailed picture of the molecule's connectivity, stereochemistry, and exact mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental to establishing the constitution of this compound.
¹H NMR: Provides information on the chemical environment of protons, their multiplicity (splitting patterns), and coupling constants (J-values), which helps to define the relative stereochemistry of the contiguous stereocenters in the dihydropyran ring.
¹³C NMR: Determines the number of unique carbon atoms and their hybridization state (sp³, sp², sp). The chemical shifts are indicative of the functional groups present.
2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assembling the molecular framework. HMBC, for instance, reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different fragments of the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial for determining the spatial proximity of protons, allowing for the assignment of the relative configuration of stereocenters, a key feature in distinguishing this compound from its isomers. nih.gov
Below is an example of NMR data for a structurally related phaeosphaeride analogue, illustrating the type of data generated in such analyses. nih.gov
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 2 | 198.3 | |
| 3 | 106.9 | |
| 4 | 168.6 | 4.90, s |
| 5 | 90.4 | |
| 6 | 76.0 | 3.47, d, 9.7 |
| 7 | 164.8 | |
| OMe | 58.1 | 3.89, s |
| Me | 15.3 | 2.51, s |
| Alkyl Chain | 70.1, 31.7, 30.9, 30.7, 25.9, 22.5, 14.0 | 2.07 (br), 1.64–1.45 (m), 1.52–1.43 (m), 1.36 (s), 1.34–1.27 (m), 0.89 (t, 6.7) |
High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with electrospray ionization (ESI), is used to determine the exact mass of the molecule with high precision (typically to four decimal places). This allows for the unambiguous determination of the elemental formula of this compound. miamioh.edu Tandem mass spectrometry (MS/MS) techniques can be employed to study the fragmentation patterns of the molecule. ncsu.edu By inducing fragmentation and analyzing the resulting daughter ions, researchers can gain further confidence in the proposed structure and differentiate it from other isomers which might exhibit different fragmentation pathways. researchgate.netmdpi.com
High-Resolution Chromatographic and Separation Science Innovations
The isolation of this compound from natural sources or its purification from synthetic reaction mixtures presents a significant challenge due to the presence of closely related diastereomers like Phaeosphaeride A. rsc.org While traditional column chromatography on silica gel is a foundational step, achieving high purity often requires more advanced separation techniques. nih.gov
High-Performance Liquid Chromatography (HPLC): Preparative and semi-preparative HPLC are powerful tools for the high-resolution separation of complex mixtures. Innovations in this area include:
Advanced Stationary Phases: The use of columns packed with smaller particles (sub-2 µm) or superficially porous particles (SPP) can dramatically increase column efficiency and resolution, enabling the separation of very similar compounds.
Method Optimization: The selectivity of the separation can be finely tuned by systematically altering mobile phase parameters, such as the type of organic modifier (e.g., acetonitrile vs. methanol), additives, and gradient profiles. This allows for the development of highly specific methods for isolating this compound.
The challenge of separating phaeosphaeride isomers highlights the necessity of these high-resolution approaches over conventional chromatographic methods, which may fail to achieve baseline separation. nih.gov
Application of Advanced Computational Chemistry in this compound Research
While experimental data provides the definitive proof of structure, computational chemistry offers powerful predictive and explanatory tools to complement laboratory research. These in silico methods can provide insights into the molecule's properties and behavior at an atomic level. nih.gov
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to predict the electronic structure of molecules. nih.gov For this compound, DFT calculations can be applied to:
NMR Chemical Shift Prediction: Calculated NMR chemical shifts for proposed structures can be compared with experimental data to aid in structural assignment and stereochemical confirmation. mdpi.com
Conformational Analysis: DFT can be used to calculate the relative energies of different conformations of the molecule, identifying the most stable three-dimensional structures.
Spectroscopic Correlation: Theoretical calculations of vibrational frequencies can be correlated with experimental infrared (IR) or Raman spectra to further validate the structure.
Molecular Modeling and Dynamics: These methods simulate the behavior of molecules over time.
Structural Visualization: Molecular modeling provides interactive 3D representations of this compound, which can be crucial for understanding its stereochemical relationships. ethz.ch
Interaction Studies: If this compound were to be investigated for biological activity, molecular docking simulations could predict its binding affinity and orientation within the active site of a target protein. Molecular dynamics simulations can then be used to study the stability of this binding over time. princeton.edu
These computational approaches are becoming increasingly integral to natural product research, offering a bridge between chemical structure and function and guiding further experimental work.
Future Research Trajectories for Phaeosphaeride B
Elucidation of Undiscovered Biosynthetic Enzymes and Pathways
A significant area for future research lies in unraveling the complete biosynthetic pathway of Phaeosphaeride B. Currently, its biogenesis is not fully understood, though it is hypothesized to derive from Phaeosphaeride A. A successful protic acid-mediated transformation of Phaeosphaeride A into this compound in the laboratory has lent support to this hypothesis, suggesting a potential biomimetic transformation in nature mdpi.comresearchgate.net.
However, this chemical conversion does not identify the specific biological machinery involved. Future research must focus on identifying the endophytic fungus responsible for producing this compound and sequencing its genome. This would enable the identification of the biosynthetic gene cluster (BGC) responsible for the phaeosphaeride scaffold. Key research objectives in this area include:
Identification and Characterization of Isomerases: Pinpointing the specific enzyme, likely an isomerase or a related enzyme with epimerase activity, that catalyzes the stereochemical conversion at the C-8 position to transform Phaeosphaeride A into this compound.
Heterologous Expression: Expressing the identified BGC in a model host organism to reconstitute the pathway and confirm the function of individual enzymes.
Precursor-Directed Biosynthesis: Utilizing labeled precursors to trace the incorporation of building blocks into the phaeosphaeride core, providing definitive insights into the sequence of enzymatic reactions.
Understanding the enzymatic machinery will not only illuminate the natural production of this compound but could also provide powerful biocatalytic tools for its synthesis and the generation of novel analogues.
Development of Novel and Efficient Synthetic Routes for this compound
While the first total synthesis of (±)-phaeosphaeride B was a significant achievement, reported in 2014, current synthetic approaches face notable challenges mdpi.comnih.gov. The development of more efficient, scalable, and stereoselective synthetic routes is a critical objective for enabling deeper biological studies and analogue development.
Synthetic efforts have been complicated by issues with diastereoselectivity and the stability of key intermediates mdpi.comnih.gov. For instance, intramolecular Michael reactions used to form the bicyclic core can be difficult to control, and certain intermediates have shown susceptibility to undesired reactions like hydration mdpi.comnih.gov. Future synthetic research should prioritize the development of methodologies that overcome these specific hurdles.
| Reaction Selectivity | Challenges in controlling the regioselectivity and chemoselectivity of key bond-forming reactions, such as epoxide ring-openings and cyclizations. mdpi.commdpi.com | Application of advanced organocatalysis or transition-metal catalysis; Computational modeling to predict and optimize reaction outcomes. |
The ultimate goal is to establish a synthetic platform that not only provides reliable access to this compound itself but is also flexible enough to support the rapid and efficient production of a diverse range of structural analogues.
Deeper Exploration of Cellular and Molecular Mechanisms of Action (Non-Clinical)
The mechanism of action of this compound remains largely enigmatic, particularly in contrast to its well-studied stereoisomer, Phaeosphaeride A. Phaeosphaeride A is a known inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway mdpi.commdpi.comnih.gov. However, this compound was reported to lack this STAT3 inhibitory activity, suggesting it interacts with different cellular targets or pathways mdpi.com.
Preliminary studies on phaeosphaeride derivatives suggest that their biological effects may involve mixed mechanisms, including the modulation of JNK, ERK1/2, and p38 signaling pathways, and the induction of oxidative stress mdpi.comnih.govnih.gov. These findings provide a crucial starting point for investigating the specific molecular activities of this compound. Future non-clinical research should focus on a systematic and unbiased exploration of its cellular effects.
Table 2: Potential Molecular Mechanisms and Future Investigative Approaches for this compound
| Potential Mechanism | Rationale | Suggested Research Approach |
|---|---|---|
| Modulation of Kinase Pathways | Derivatives have been shown to affect JNK, ERK1/2, and p38 pathways. nih.govnih.gov | Kinome-wide profiling assays to identify specific kinase targets; Western blot analysis to confirm modulation of phosphorylation status of key signaling proteins in treated cells. |
| Induction of Oxidative Stress | A proposed mechanism for the toxic action of some phaeosphaeride derivatives. nih.govnih.gov | Measurement of reactive oxygen species (ROS) levels in cells treated with this compound; Analysis of antioxidant response pathways. |
| Interaction with Novel Protein Targets | The lack of STAT3 activity points towards alternative binding partners. | Affinity chromatography using immobilized this compound analogues to pull down binding proteins; Thermal shift assays and cellular thermal shift assays (CETSA) to identify direct targets. |
| Metabolic Reprogramming | Many natural products exert their effects by altering cellular metabolism. | Metabolomic and lipidomic profiling of cells exposed to this compound to identify metabolic shifts. |
A comprehensive, multi-omics approach (e.g., proteomics, transcriptomics, metabolomics) will be invaluable in building a detailed picture of the cellular response to this compound, uncovering its primary targets and downstream effects.
Diversification of this compound Analogues for Chemical Biology and Probe Development
The synthesis of structural analogues is a cornerstone of medicinal chemistry and chemical biology. While initial efforts to create phaeosphaeride analogues have focused on improving anticancer potency, many have shown limited bioactivity, underscoring the challenges in modifying the core scaffold without losing function mdpi.comnih.gov. A crucial future direction is the strategic design and synthesis of this compound analogues not as therapeutic candidates themselves, but as specialized tools for chemical biology research.
The development of molecular probes derived from the this compound scaffold would be instrumental in elucidating its mechanism of action. This involves a shift from "activity-focused" diversification to "tool-focused" diversification.
Key objectives for this research trajectory include:
Photoaffinity Probes: Synthesizing analogues that incorporate a photoreactive group (e.g., a diazirine or benzophenone). Upon binding to its cellular target, the probe can be activated by UV light to form a covalent bond, allowing for the subsequent isolation and identification of the target protein.
Fluorescent Probes: Creating analogues tagged with a fluorophore. These probes would enable the visualization of this compound's subcellular localization in real-time using advanced microscopy techniques, providing clues about its site of action.
Biotinylated or "Clickable" Probes: Developing analogues with a biotin (B1667282) tag or a bioorthogonal handle (like an alkyne or azide). These are essential for affinity-based pulldown experiments to identify binding partners from cell lysates. nih.gov
Focused Libraries for Structure-Activity Relationship (SAR) Studies: Instead of broad modifications, future work should focus on systematic, subtle changes to the this compound scaffold to precisely map the structural features required for its unique biological activity. This will inform the design of more effective probes and potentially reveal new avenues for therapeutic design.
By creating a dedicated chemical toolbox based on the this compound structure, researchers can systematically deconstruct its biological activity, identify its direct molecular targets, and validate its mechanism of action in a non-clinical setting.
Q & A
Q. What are the established methods for synthesizing Phaeosphaeride B and confirming its structural identity?
this compound is synthesized via semi-synthetic derivatization of its precursor, Phaeosphaeride A. Key steps include regioselective acetylation under controlled conditions, followed by purification using column chromatography. Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC) to verify purity (>95%) and stereochemical configuration . For novel compounds, comprehensive characterization data must be documented in the main manuscript or supplementary materials to ensure reproducibility .
Q. What experimental approaches are recommended for initial bioactivity screening of this compound?
Initial bioactivity screening should focus on in vitro assays targeting antitumor activity. Use standardized cell lines (e.g., MCF-7 breast cancer cells or A549 lung carcinoma) for cytotoxicity evaluations via MTT assays. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical. Include positive controls (e.g., doxorubicin) and validate results across multiple biological replicates. For STAT3 inhibition studies, employ luciferase reporter assays to quantify pathway suppression .
Q. How should researchers design experiments to assess the purity and stability of this compound in different storage conditions?
Purity is assessed via HPLC with UV detection (λ = 254 nm) and comparison to authenticated standards. Stability studies should test degradation under varying temperatures (4°C, 25°C, 40°C), humidity levels, and solvent systems (e.g., DMSO, ethanol) over 1–6 months. Document any degradation products using LC-MS and adjust storage protocols accordingly. Full experimental details, including chromatographic parameters, must be provided for replication .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while maintaining purity?
Yield optimization involves systematic variation of reaction parameters:
- Catalyst screening : Test bases (e.g., DMAP, pyridine) for acetylation efficiency.
- Solvent effects : Compare polar aprotic solvents (e.g., DMF, THF) for solubility and reaction kinetics.
- Temperature : Monitor reaction progress at 25°C vs. 40°C to balance speed and side-product formation. Use design-of-experiments (DoE) software to identify optimal conditions. Post-synthesis, employ preparative HPLC for high-purity isolation (>98%) .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?
Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). To address this:
- Conduct plasma stability assays to assess compound degradation.
- Use murine xenograft models with pharmacokinetic profiling (Cₘₐₓ, AUC) to correlate drug exposure with tumor suppression.
- Evaluate metabolites via LC-MS to identify active or inactive derivatives. Statistical tools (e.g., ANOVA with post-hoc tests) should compare in vitro IC₅₀ values and in vivo tumor volume reductions .
Q. How can structure-activity relationship (SAR) studies improve the antitumor potency of this compound derivatives?
SAR strategies include:
- Functional group modifications : Replace acetyl groups with bulkier esters or amides to enhance target binding.
- Scaffold diversification : Synthesize analogs with altered macrocyclic rings and test for STAT3 inhibition.
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with STAT3’s SH2 domain. Validate top candidates in cell-based assays .
Q. What methodologies are critical for analyzing contradictory results in this compound’s bioactivity across different cell lines?
Contradictions may reflect cell-specific factors (e.g., expression levels of STAT3 or drug transporters). Mitigate this by:
- Gene expression profiling : Use qPCR or RNA-seq to quantify STAT3 and related targets.
- Knockdown/knockout models : CRISPR-Cas9-modified cell lines can isolate pathway dependencies.
- Multi-omics integration : Combine proteomics and metabolomics to identify compensatory mechanisms. Transparent reporting of cell culture conditions (e.g., passage number, media composition) is essential .
Methodological Best Practices
- Data Reproducibility : Archive raw spectra, chromatograms, and assay datasets in repositories like Zenodo or Figshare. Reference these in supplementary materials .
- Ethical Reporting : Disclose all negative results and experimental limitations to avoid publication bias .
- Literature Review : Use databases (PubMed, Web of Science) and citation managers (EndNote, Zotero) to track emerging studies on this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
